Benzamide, N-acetyloxy-N-butoxy-4-bromo-

Description

Systematic IUPAC Nomenclature and Structural Formula

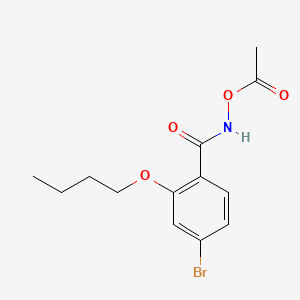

N-Acetyloxy-N-butoxy-4-bromo-benzamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as (4-bromobenzoyl)butoxyazanyl acetate . This nomenclature reflects the compound’s core benzamide structure, substituted at the para position with a bromine atom and modified at the nitrogen atom with both butoxy and acetyloxy groups.

The structural formula, C₁₃H₁₆BrNO₄ , is derived from its benzamide backbone (C₇H₆BrNO) extended by a butoxy chain (-O-C₄H₉) and an acetyloxy group (-O-CO-CH₃). The SMILES representation, CCCCON(OC(C)=O)C(=O)C1=CC=C(Br)C=C1 , confirms the connectivity: a benzene ring with a bromine atom at position 4, a carbonyl group bonded to the nitrogen, and two oxygen-linked substituents (butoxy and acetyloxy). The InChIKey GXWDIAXUYIJQMH-UHFFFAOYSA-N further standardizes its structural identity.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BrNO₄ |

| Molecular Weight | 330.174 g/mol |

| SMILES | CCCCON(OC(C)=O)C(=O)C₁=CC=C(Br)C=C₁ |

| InChIKey | GXWDIAXUYIJQMH-UHFFFAOYSA-N |

Alternative Designations and Registry Numbers

This compound is cataloged under multiple registry identifiers, emphasizing its recognized chemical identity:

These identifiers facilitate unambiguous referencing across chemical databases and regulatory frameworks. The CAS number, in particular, is critical for indexing in scientific literature and commercial chemical catalogs. Notably, the compound’s structural analogs, such as N-acetoxy-N-((4-bromobenzyl)oxy)benzamide (CAS 139259-97-5), differ in their substitution patterns, highlighting the specificity of 131229-63-5’s butoxy-acetyloxy combination.

Relationship to Benzamide Derivative Class

N-Acetyloxy-N-butoxy-4-bromo-benzamide belongs to the N-substituted benzamide class, characterized by a benzene ring conjugated to a carboxamide group (-CONH₂) with modifications at the nitrogen atom. Its structural features align with two key trends in benzamide derivatives:

- N-Alkoxy/N-Acyloxy Substitution : The nitrogen atom is doubly substituted with a butoxy (alkoxy) and acetyloxy (acyloxy) group, a rarity that enhances steric and electronic complexity compared to mono-substituted analogs.

- Halogenation : The para-bromo substituent introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Table 2: Comparative Analysis of Benzamide Derivatives

This derivative’s dual N-substitution pattern distinguishes it from simpler benzamides and aligns with advanced applications in medicinal chemistry, such as protease inhibition or polymer stabilization, though such uses fall outside this nomenclature-focused discussion.

The compound’s stereochemistry is achiral , with no defined stereocenters or E/Z isomerism, as confirmed by its planar nitrogen substitution and absence of double-bond geometric isomerism. This property simplifies its synthetic and analytical handling compared to chiral benzamide derivatives.

Properties

CAS No. |

131229-63-5 |

|---|---|

Molecular Formula |

C13H16BrNO4 |

Molecular Weight |

330.17 g/mol |

IUPAC Name |

[(4-bromo-2-butoxybenzoyl)amino] acetate |

InChI |

InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |

InChI Key |

GMCAJFUJSMDPRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reagent Selection: Choosing appropriate reagents based on the desired chemical transformations.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to achieve high yields and purity.

Purification: Using techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

CCRIS 8759 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CCRIS 8759 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chemical reaction studies and for developing new synthetic methodologies.

Biology: Studied for its effects on biological systems, including its potential mutagenic and carcinogenic properties.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CCRIS 8759 involves its interaction with molecular targets and pathways within biological systems. While specific details about its mechanism are not fully elucidated, it is believed to exert its effects through the activation of certain enzymes and pathways that lead to mutagenic and carcinogenic outcomes .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Key Observations :

- Bulky N-substituents (e.g., butoxy) in the target compound may reduce water solubility compared to simpler analogs like Rip-B.

Q & A

Q. What are the key considerations for synthesizing N-acetyloxy-N-butoxy-4-bromo-benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Reagent Selection : Use acyloxyamine precursors (e.g., O-benzyl hydroxylamine derivatives) and brominated benzoyl chlorides as starting materials. Adapt protocols from analogous N-alkoxybenzamide syntheses, ensuring stoichiometric control of acetyloxy and butoxy groups .

- Reaction Optimization : Employ sodium carbonate as a base to neutralize HCl byproducts during amide bond formation. Monitor reaction progress via TLC or HPLC, adjusting temperature (typically 0–25°C) to minimize decomposition, as thermal instability is common in acyloxy amides .

- Purification : Use flash chromatography with dichloromethane/ether gradients to isolate the product. Confirm purity via H NMR and mass spectrometry .

Q. How should researchers safely handle and store N-acetyloxy-N-butoxy-4-bromo-benzamide given its structural analogs' hazards?

Methodological Answer:

- Mutagenicity Mitigation : Conduct Ames testing for mutagenic potential. While direct data is unavailable, related anomeric amides show mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and lab coats during handling .

- Storage : Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis of acetyloxy/butoxy groups may occur .

- Waste Disposal : Follow local regulations for halogenated organic waste. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of N-acetyloxy-N-butoxy-4-bromo-benzamide, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : The bulky substituents (butoxy, acetyloxy) may hinder crystal packing. Use vapor diffusion with acetonitrile/water mixtures to grow single crystals .

- Data Collection : Employ synchrotron X-ray sources to resolve overlapping peaks caused by similar cell metrics, a common issue in brominated aromatics . Refine structures using SHELXL, accounting for anisotropic displacement parameters .

- Intermolecular Interactions : Analyze C-H⋯O and C-H⋯π interactions (common in benzamides) using Mercury’s Materials Module to predict packing motifs .

Q. How do the bromo, acetyloxy, and butoxy substituents influence the electronic structure and reactivity of the benzamide core?

Methodological Answer:

- Electronic Effects : The electron-withdrawing bromo group reduces electron density on the aromatic ring, while acetyloxy/butoxy groups introduce steric hindrance and moderate electron donation. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Reactivity Studies : Compare hydrolysis rates of acetyloxy vs. butoxy groups under acidic/basic conditions via F NMR (if fluorinated analogs are synthesized) or LC-MS .

- Conjugation Impact : Measure C-N bond lengths via X-ray crystallography. Substituents like bromo can reduce delocalization in the amide bond (e.g., C-N vs. C=N differences >0.08 Å in related benzamidines) .

Q. Can crystal structure prediction (CSP) tools anticipate polymorphic forms of N-acetyloxy-N-butoxy-4-bromo-benzamide?

Methodological Answer:

- CSP Workflow : Use programs like CrystalPredictor or GRACE to generate hypothetical polymorphs. Input molecular geometry from DFT-optimized structures .

- Energy Ranking : Compare lattice energies of predicted forms. Prioritize structures with hydrogen-bonding motifs (e.g., N-H⋯O) observed in related benzamides .

- Experimental Validation : Screen polymorphs via slurry experiments in solvents like ethanol or toluene. Characterize using PXRD and DSC to confirm thermal stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.